

Spectroscopic Data of 3,5-Dichloroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Dichloroaniline	
Cat. No.:	B042879	Get Quote

Introduction

3,5-Dichloroaniline is a significant chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and pesticides. A thorough understanding of its chemical structure is paramount for its application and for ensuring the quality and purity of its derivatives. This technical guide provides an in-depth overview of the key spectroscopic data for **3,5-dichloroaniline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of **3,5-dichloroaniline** reveals three distinct signals corresponding to the three aromatic protons and the two amine protons. The symmetry of the molecule results in the equivalence of the two protons ortho to the amino group (H-2 and H-6) and a unique signal for the proton para to the amino group (H-4).



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2, H-6	6.71	Doublet	1.8
H-4	6.52	Triplet	1.8
-NH ₂	3.80	Broad Singlet	-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of **3,5-dichloroaniline**, only four distinct signals are observed in the ¹³C NMR spectrum.

Carbon	Chemical Shift (δ) ppm	
C-1	147.8	
C-3, C-5	135.2	
C-2, C-6	118.5	
C-4	114.3	

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,5-dichloroaniline** shows characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-Cl bonds, as well as vibrations of the aromatic ring.



Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3440, 3350	N-H Symmetric & Asymmetric Stretching	Primary Amine (-NH2)
3060	C-H Aromatic Stretching	Aromatic Ring
1620	N-H Bending (Scissoring)	Primary Amine (-NH ₂)
1580, 1450	C=C Aromatic Stretching	Aromatic Ring
840	C-H Out-of-plane Bending	Aromatic Ring
750	C-Cl Stretching	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for the analysis of small organic molecules like **3,5-dichloroaniline**.

The mass spectrum of **3,5-dichloroaniline** shows a prominent molecular ion peak (M⁺) at m/z 161. The isotopic pattern of the molecular ion is characteristic of a compound containing two chlorine atoms, with peaks at M+2 (m/z 163) and M+4 (m/z 165) due to the presence of the ³⁷Cl isotope.

m/z	Relative Intensity (%)	Assignment
165	10.5	[M+4] ⁺
163	65.3	[M+2] ⁺
161	100	[M]+
126	12.0	[M-CI]+
90	17.0	[M-CI-HCI]+

Experimental Protocols



The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3,5-dichloroaniline** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
- Instrumentation: A 300 MHz or higher field NMR spectrometer is used.
- ¹H NMR Acquisition: The spectrum is acquired with a standard pulse sequence. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e-g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.
 The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm). A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- KBr Pellet Method: A few milligrams of **3,5-dichloroaniline** are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer for analysis.
- Thin Solid Film Method: A small amount of 3,5-dichloroaniline is dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate. The plate is then mounted in the spectrometer for analysis.

Mass Spectrometry (EI-MS)

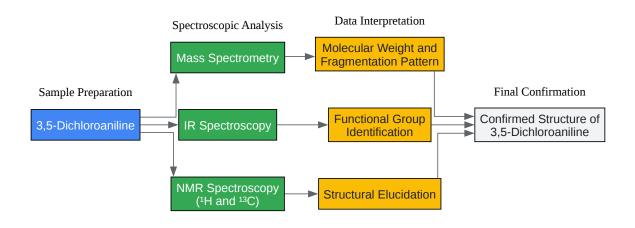
• Sample Introduction: A small amount of the solid **3,5-dichloroaniline** sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in the ion source.



- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer) according to their mass-to-charge ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

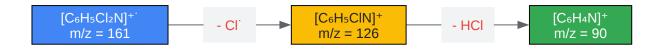
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a key fragmentation pathway for **3,5-dichloroaniline**.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **3,5-dichloroaniline**.





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Caption: Key fragmentation pathway of **3,5-dichloroaniline** in Electron Ionization Mass Spectrometry.

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